2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid
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Overview
Description
Synthesis Analysis
While there is no direct synthesis process available for “2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid”, related compounds have been synthesized through various methods. For instance, an intermolecular retro ene-reaction and ring opening of intermediate compounds, followed by an intramolecular nucleophilic reaction, have been used to synthesize similar compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid” include its molecular weight of 182.18 and its InChI code 1S/C8H10N2O3/c11-8(12)5-6-4-7-10(9-6)2-1-3-13-7/h4H,1-3,5H2,(H,11,12)
.
Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis Techniques : A study demonstrated an efficient synthesis method for pyrazolo[3,4-d][1,3]oxazine derivatives, showcasing a three-step procedure yielding good to excellent outcomes. This process involves the treatment of pyrazolamines with formaldehyde and acetic acid, highlighting the potential for creating novel compounds within this chemical family (Abonía et al., 2010).
Novel Pyrazoline Derivatives : Research into pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones has been conducted, revealing their antibacterial and antifungal activities. These studies contribute to the understanding of the structural basis for biological activity in this class of compounds (Hassan, 2013).
Biological Applications
Germination Inhibition : Compounds structurally similar to the subject molecule have been isolated from natural sources and shown to inhibit germination, indicating potential applications in agriculture as herbicides or growth regulators (Oh et al., 2002).
Fluorescent Sensors for Metal Ions : A pyrazoline derivative has been developed as a highly selective fluorescent sensor for zinc ions, demonstrating the utility of these compounds in environmental monitoring and biochemistry for detecting metal ions with high sensitivity (Gong et al., 2011).
Chemical Transformations and Novel Reactions
- Ring Transformation and Novel Spiro Compounds : Studies on the transformation of benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines offer insights into the versatility of pyrazolone derivatives in creating complex heterocyclic compounds with potential pharmaceutical relevance (Kurasawa et al., 1988).
Future Directions
properties
IUPAC Name |
2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)4-6-5-9-10-2-1-3-13-8(6)10/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBUSDQPONQHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)CC(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid | |
CAS RN |
1365959-01-8 |
Source
|
Record name | 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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